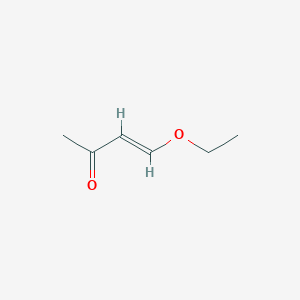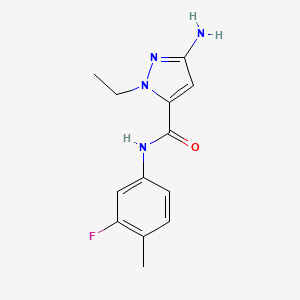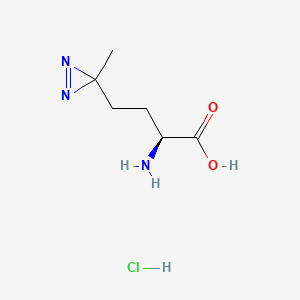![molecular formula C11H6BrNO B11749557 8-Bromobenzofuro[2,3-b]pyridine](/img/structure/B11749557.png)
8-Bromobenzofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromobenzofuro[2,3-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromobenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction produces methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then heated with tert-butoxide (t-BuOK) in DMF at 65°C to yield the desired benzofuro[2,3-b]pyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Bromobenzofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the ring system .
Scientific Research Applications
8-Bromobenzofuro[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 8-Bromobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, derivatives of benzofuro[2,3-b]pyridine have been found to act as endothelin receptor antagonists and P2X4 receptor modulators, influencing various biological pathways .
Comparison with Similar Compounds
Benzofuro[3,2-b]pyridine: Another fused heterocyclic compound with similar structural features.
Benzofuro[3,2-c]isoquinolines: Known for their antiviral and anti-inflammatory activities.
Furo[3,2-c]pyridine Derivatives: Used for reversible control of protein transport and as protein kinase inhibitors
Uniqueness: 8-Bromobenzofuro[2,3-b]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
8-bromo-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-9-5-1-3-7-8-4-2-6-13-11(8)14-10(7)9/h1-6H |
InChI Key |
LFFUIQFHAXHRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)

![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749502.png)

![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11749549.png)
![(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B11749551.png)
